molecular formula C5H10O3S B6167156 3-(2-hydroxyethyl)-1lambda6-thietane-1,1-dione CAS No. 1637751-73-5

3-(2-hydroxyethyl)-1lambda6-thietane-1,1-dione

Cat. No.: B6167156
CAS No.: 1637751-73-5
M. Wt: 150.2
InChI Key:
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Description

3-(2-hydroxyethyl)-1lambda6-thietane-1,1-dione is a heterocyclic compound containing a thietane ring with a hydroxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyethyl)-1lambda6-thietane-1,1-dione typically involves the reaction of thietane derivatives with hydroxyethylating agents under controlled conditions. One common method involves the use of diethanolamine and carbon dioxide in the presence of a heterogeneous catalyst such as K-La-MgO . The reaction is carried out at elevated temperatures and pressures to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyethyl)-1lambda6-thietane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thietane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted thietane derivatives.

Scientific Research Applications

3-(2-hydroxyethyl)-1lambda6-thietane-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyethyl)-1lambda6-thietane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of its effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-hydroxyethyl)-1,3-oxazolidin-2-one: A structurally similar compound with a different heterocyclic ring.

    2-hydroxyethyl acrylate: Another compound with a hydroxyethyl group but a different core structure.

Uniqueness

3-(2-hydroxyethyl)-1lambda6-thietane-1,1-dione is unique due to its thietane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-hydroxyethyl)-1lambda6-thietane-1,1-dione involves the reaction of 2-chloroethanol with 1,1-dioxo-1lambda6-thietane in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloroethanol", "1,1-dioxo-1lambda6-thietane", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 2-chloroethanol to a solution of 1,1-dioxo-1lambda6-thietane in a suitable solvent", "Add a base to the reaction mixture to initiate the reaction", "Stir the reaction mixture at a suitable temperature and for a suitable time", "Isolate the product by filtration or extraction", "Purify the product by recrystallization or chromatography" ] }

CAS No.

1637751-73-5

Molecular Formula

C5H10O3S

Molecular Weight

150.2

Purity

95

Origin of Product

United States

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